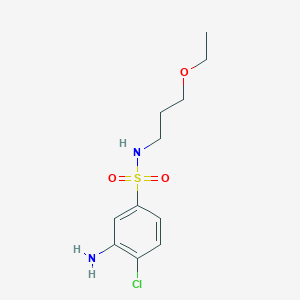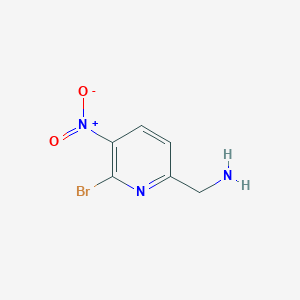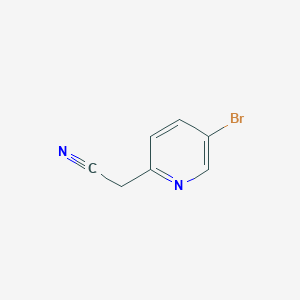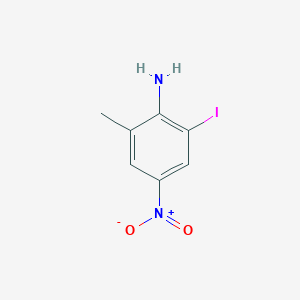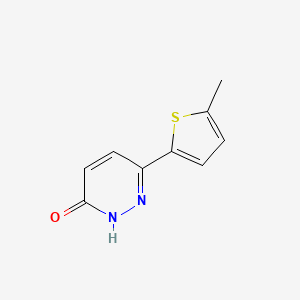
6-(5-Methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Overview
Description
6-(5-Methylthiophen-2-yl)-2,3-dihydropyridazin-3-one, or 6-Methylthiophen-2-yl-2,3-dihydropyridazin-3-one, is a small molecule that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound that is composed of carbon, nitrogen, and sulfur atoms and is a member of the pyridazinone family. 6-Methylthiophen-2-yl-2,3-dihydropyridazin-3-one has been studied for its potential applications in drug design and development, as well as for its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Activities
Anticonvulsant and Muscle Relaxant Activities : Compounds structurally related to pyridazinones have been synthesized and evaluated for anticonvulsant and muscle relaxant activities. These compounds exhibit significant efficacy in models of epilepsy and could serve as prototypes for the development of new therapeutic agents (Sharma et al., 2013).
Anticancer and Antimicrobial Agents : Derivatives of pyridazinones have been studied for their potential as anticancer and antimicrobial agents. The introduction of specific substituents can enhance biological activity, highlighting the compound's utility in drug discovery (Katariya et al., 2021).
Chemical Synthesis and Molecular Docking
Heterocyclic Compound Synthesis : The synthesis of novel heterocyclic compounds, including pyridazinones, illustrates the utility of these molecules in creating diverse chemical entities with potential pharmacological activities (Ibrahim & Behbehani, 2014).
Molecular Docking Studies : Research into new pyridazinone derivatives includes molecular docking studies to evaluate their binding affinities towards various biological targets. This computational approach aids in understanding the interaction mechanisms and potential therapeutic uses of these compounds (Althagafi, 2022).
Agricultural Applications
- Herbicidal Activity : Certain derivatives have been investigated for their herbicidal activity, demonstrating the compound's versatility beyond medicinal applications. Their effectiveness in controlling agricultural pests underscores the potential for developing new agrochemicals (Hwang et al., 2005).
Mechanism of Action
Target of Action
The exact target of “6-(5-Methylthiophen-2-yl)-2,3-dihydropyridazin-3-one” is currently unknown. Compounds with similar structures, such as thiophene derivatives, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Without specific studies on “6-(5-Methylthiophen-2-yl)-2,3-dihydropyridazin-3-one”, it’s challenging to determine its exact mode of action. Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Without specific research, it’s difficult to describe the molecular and cellular effects of “6-(5-Methylthiophen-2-yl)-2,3-dihydropyridazin-3-one”. Thiophene derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
3-(5-methylthiophen-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-2-4-8(13-6)7-3-5-9(12)11-10-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHQIYNKISJEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272851 | |
| Record name | 6-(5-Methyl-2-thienyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105194-38-4 | |
| Record name | 6-(5-Methyl-2-thienyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Methyl-2-thienyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



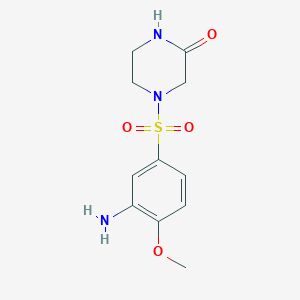



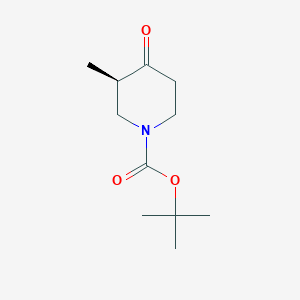
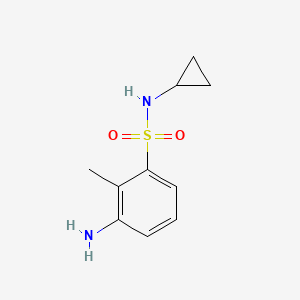

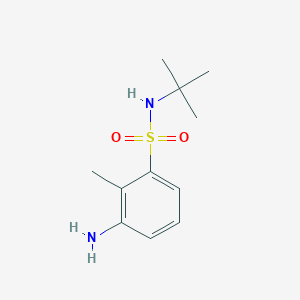
![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
